Morpholine phosphate
Description
The exact mass of the compound Morpholine, phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
63079-67-4 |
|---|---|
Molecular Formula |
C4H12NO5P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/C4H9NO.H3O4P/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
IBYAOODMUFJKEW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.OP(=O)(O)O |
Canonical SMILES |
C1COCCN1.OP(=O)(O)O |
Other CAS No. |
68412-61-3 63079-67-4 |
Pictograms |
Irritant |
Related CAS |
110-91-8 (Parent) |
Synonyms |
morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |
Origin of Product |
United States |
Atom Economy and Reaction Efficiency
The direct acid-base neutralization reaction between morpholine (B109124) and phosphoric acid is inherently atom-economical. Ideally, the reaction forms the salt with minimal or no byproducts, depending on the specific stoichiometry and hydration state of the reactants and product. For instance, the reaction of morpholine with phosphoric acid to form a mono-morpholine phosphate (B84403) salt can be represented as:
C₄H₉NO (Morpholine) + H₃PO₄ (Phosphoric Acid) → C₄H₁₀NO⁺ H₂PO₄⁻ (Mono-morpholine phosphate)
This reaction, in its purest form, generates only the desired salt. The efficiency of the process relies on achieving complete conversion of reactants, minimizing side reactions, and optimizing the stoichiometry to avoid excess reagents. Research into amine phosphate salts, including morpholine phosphate, suggests that direct mixing of the components, often in an aqueous medium, is a common and efficient method scirp.orgepa.gov.
Solvent Selection and Solvent Free Approaches
A key aspect of sustainable synthesis is the choice of solvent. Water is often considered a green solvent due to its low toxicity, non-flammability, and abundance lookchem.com. Morpholine (B109124) and phosphoric acid are both soluble in water, making aqueous solutions a viable medium for their reaction. This approach avoids the use of more hazardous organic solvents.
Furthermore, solvent-free synthesis methods, such as mechanochemical synthesis or reactions conducted in the neat state, represent an even greener alternative by eliminating solvent use entirely. While specific reports on solvent-free morpholine phosphate (B84403) synthesis are not prevalent, related amine-acid reactions and the synthesis of other phosphate-containing compounds have successfully employed solvent-free techniques, often utilizing ball milling or microwave irradiation lookchem.comjustdial.comresearchgate.net. These methods can lead to reduced reaction times and energy consumption.
Energy Efficiency
Sustainable synthesis also prioritizes minimizing energy input. The neutralization reaction between morpholine (B109124) and phosphoric acid is exothermic, meaning it releases heat. This suggests that the reaction can often proceed at or near ambient temperature, potentially reducing the need for external heating. If heating is required for dissolution or to drive the reaction to completion, optimizing the temperature and reaction time is crucial. Microwave-assisted synthesis, as noted for related compounds, can offer faster reaction times and improved energy efficiency compared to conventional heating lookchem.comjustdial.com.
Waste Minimization and Byproduct Management
The direct synthesis of morpholine (B109124) phosphate (B84403), as described, inherently produces minimal waste. The primary considerations for waste reduction include:
High Reaction Yields: Maximizing the conversion of reactants to the desired product.
Minimizing Excess Reagents: Using precise stoichiometric ratios to avoid unreacted starting materials in the final product or waste streams.
Recycling: Exploring possibilities for recycling unreacted starting materials or solvents, if used.
Research into the synthesis of morpholine salts for pharmaceutical applications highlights the importance of controlling reaction conditions to minimize residual intermediates, which can be considered impurities or waste if not efficiently removed or recycled google.com.
Renewable Feedstocks and Raw Material Sourcing
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials. It is particularly effective for calculating the ground-state properties of molecules and solids, including their electronic density distribution, which is fundamental to understanding chemical reactivity and predicting thermophysical properties.
DFT calculations have been instrumental in predicting various thermophysical properties and chemical reactivity indices of molecules, including those related to morpholine and phosphate systems. For morpholinium-based ionic liquids, which involve protonated morpholine and anions like phosphate, DFT has been employed to calculate properties such as free energy, entropy, dipole moment, heat of formation, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies ijnc.irresearchgate.net. The HOMO-LUMO energy gap, in particular, is a critical parameter that indicates the stability of a molecule and its potential for electrical transport ijnc.irresearchgate.net. These calculations help identify potential reaction sites and predict the molecule's response to external stimuli or interactions with other chemical species nih.govfrontiersin.org. Studies on related systems also highlight the ability of DFT to predict properties like molecular dipole moments and polarizability, which are crucial for understanding intermolecular forces and bulk behavior ijnc.ir. Furthermore, DFT can predict activation barriers for chemical reactions, offering insights into reaction kinetics and mechanisms nih.govrsc.orgnih.gov.
The electronic structure calculated via DFT provides a detailed picture of electron distribution within this compound, enabling the assessment of its electron transfer capabilities. Analysis of frontier molecular orbitals, specifically the HOMO and LUMO, can reveal potential pathways for electron donation or acceptance researchgate.netnih.govresearchgate.net. For instance, studies on morpholine derivatives have shown how protonation can significantly alter their HOMO and LUMO energy levels, influencing their role in photoinduced electron transfer (PET) mechanisms nih.govresearchgate.net. DFT is also adept at modeling the coordination behavior of molecules. Investigations into the interactions of phosphate ions with various species, often using DFT, can elucidate the nature of coordination bonds, identifying preferred binding sites and characterizing the interactions as electrostatic or covalent nih.govsemanticscholar.orgsemanticscholar.org. Such analyses are vital for understanding how this compound might interact with metal ions or surfaces.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes, molecular motion, and interactions in condensed phases. For this compound, MD simulations can offer insights into its flexibility, solvation shell structure, and hydrogen bonding patterns in different environments researchgate.net. By simulating the movement of atoms and molecules, MD can reveal the conformational landscape of the molecule, including the rotational freedom around key bonds, which is essential for understanding its behavior in solution or biological systems researchgate.netnih.govamegroups.cnfraserlab.com. These simulations can also help in analyzing the dynamics of interactions, such as how this compound molecules arrange themselves around solvent molecules or other solute particles researchgate.net.
Quantum Chemical Calculations for Reaction Mechanisms and Adsorption Phenomena
Quantum chemical calculations, often employing DFT or related methods, are fundamental to dissecting complex reaction mechanisms and understanding adsorption processes. These calculations can map out detailed reaction pathways, identify transition states, and determine activation energies, providing a molecular-level understanding of how this compound might participate in chemical transformations, such as hydrolysis or oxidation nih.govrsc.orguniversite-paris-saclay.frrsc.org. Furthermore, these methods are extensively used to study adsorption phenomena, such as the interaction of this compound with surfaces like biochar or graphene nanodots. Such studies typically involve calculating adsorption energies, determining preferred adsorption configurations, and analyzing the nature of the binding interactions, which can be electrostatic or involve hydrogen bonding semanticscholar.orgpjoes.comnih.gov. For example, DFT calculations have been used to study the adsorption of phosphate ions on modified biochar, revealing that metal modification enhances adsorption and that electrostatic attraction plays a key role in metal-adsorbate interactions nih.gov.
Computational Design and Predictive Modeling of Morpholine-Phosphate Containing Systems
Computational design and predictive modeling are increasingly utilized to engineer novel materials and predict the performance of systems incorporating the this compound moiety. By systematically altering molecular structures or employing computational frameworks, researchers can design materials with tailored properties for specific applications researchgate.netmdpi.com. Predictive modeling, often integrating DFT and MD data, can forecast how this compound will behave in complex environments, such as in water treatment systems or as components in functional materials eswp.com. These approaches allow for the rational design of molecules and materials, accelerating the discovery process and optimizing performance based on fundamental chemical principles.
Metal-Ligand Interactions of this compound and its Derivatives
Studies involving this compound and its derivatives have explored their interactions with metal ions, primarily within the context of synthesizing novel materials or understanding their functional mechanisms. These interactions often leverage the inherent Lewis basicity of the nitrogen and oxygen atoms within the this compound structure.
Role of Nitrogen and Oxygen Atoms in Metal Coordination
The coordination capabilities of this compound stem from the presence of both nitrogen and oxygen atoms, which can act as donor sites for metal ions. In the context of corrosion inhibition, it has been suggested that heteroatoms like nitrogen and oxygen, possessing free electron pairs, adsorb onto metal surfaces, forming a protective layer ksu.edu.sa. More explicitly, research into zirconium and palladium complexes has demonstrated the coordinating role of these atoms. For instance, in the synthesis of zirconium [N-(phosphonomethyl)morpholine-phosphate] complexes, the compound acts as a ligand. X-ray photoelectron spectroscopy (XPS) data from related palladium complexes indicated the formation of coordination bonds between nitrogen atoms and palladium, highlighting the nitrogen atom's direct involvement in metal coordination researchgate.netepa.gov. The oxygen atoms of the phosphate group are also well-established coordinating moieties, capable of forming chelates or bridging structures with metal centers, thereby contributing significantly to the stability and structure of the resulting metal complexes.
Rational Design of Anion Receptors for Phosphate Binding
While this compound itself is often studied as a ligand in metal complexes, its structural motifs could, in principle, be incorporated into the design of anion receptors. However, the current literature does not extensively detail the use of this compound as a direct receptor for free phosphate anions. Instead, research has focused on its role as a component in more complex structures, such as layered zirconium phosphate-phosphonates, where it is covalently linked to a phosphonate (B1237965) group which then interacts with zirconium researchgate.netepa.gov. General principles of molecular self-assembly through hydrogen bonding and the lattice organization of amine salts, as observed in related systems, suggest potential pathways for designing supramolecular architectures capable of anion recognition, though specific applications of this compound in this regard are not prominently featured in the reviewed literature.
Supramolecular Assembly and Hydrogen Bonding Networks in this compound Systems
The capacity for supramolecular assembly in this compound systems is primarily inferred from the general behavior of amine salts and related compounds. Research into related systems, such as melamine-based compounds, highlights the role of molecular self-assembly through hydrogen bonding in forming ordered structures like lattices scirp.org. Amine salts, in general, are known to self-organize into crystalline structures, where hydrogen bonding plays a crucial role in dictating the network architecture. While specific detailed studies on the hydrogen bonding networks of this compound itself are limited in the provided search results, the presence of the amine nitrogen and the hydroxyl groups of the phosphate anion provides ample sites for the formation of extensive hydrogen bond networks, which are fundamental to supramolecular chemistry and crystal engineering.
pH-Triggered Binding and Release Mechanisms of Phosphate Anions
The influence of pH on chemical reactions involving morpholine and phosphate is evident in studies concerning their interactions with nitrogen oxides. For example, rate constants for the reactions of morpholine and phosphate with dinitrogen trioxide (N₂O₃) have been determined at various pH values, indicating that pH significantly affects the kinetics and pathways of these reactions researchgate.net. In these contexts, phosphate can act to inhibit nitrosamine (B1359907) formation, with its effect being substantial and dependent on concentration researchgate.net. Furthermore, in industrial applications like boiler water treatment, coordinated phosphate/pH programs are employed to manage corrosion, suggesting that pH plays a critical role in the behavior and stability of phosphate species within such systems google.com. However, the literature does not provide direct evidence of this compound acting as a pH-triggered system for the specific binding or release of phosphate anions themselves. The pH sensitivity observed is more related to the reactivity of phosphate and morpholine in conjunction with other chemical species.
Data Tables
Table 1: Rate Constants for Reactions with N₂O₃ at pH 8.9
This data, derived from studies on nitrosation inhibition, illustrates the reactivity of morpholine and phosphate with N₂O₃ under specific conditions.
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Morpholine | (3.7 ± 0.2) x 10⁴ | researchgate.net |
| Phosphate | (4.0 ± 0.9) x 10² | researchgate.net |
| Bicarbonate | (9.3 ± 1.5) x 10² | researchgate.net |
Compound List
this compound
Morpholine
Phosphoric acid
Zirconium
Palladium
N-(phosphonomethyl)morpholine-phosphate
Dinitrogen trioxide (N₂O₃)
Bicarbonate
Zinc
Mechanistic Studies in Catalysis and Chemical Transformations Involving Morpholine Phosphate
Role of Morpholine (B109124) Phosphate (B84403) as a Catalyst or Co-catalyst
Morpholine derivatives, in general, are recognized for their utility in organic synthesis, acting as ligands in metal-catalyzed reactions or as organocatalysts themselves taltech.ee. While specific studies detailing morpholine phosphate's direct catalytic role are emerging, its structural components suggest potential catalytic functionalities.
Catalytic Activity in Organic Condensation Reactions
While direct evidence for this compound specifically catalyzing condensation reactions is not extensively detailed in the provided search results, morpholine itself is a common reactant or structural motif in synthesized compounds with catalytic activity. For instance, trisguanidinate lanthanide complexes, which can incorporate amines like morpholine, have shown efficiency in catalyzing amidation reactions, a type of condensation lookchem.com. These complexes facilitate the mild amidation of aldehydes with amines, demonstrating the broader catalytic potential of amine-containing structures in organic synthesis.
Phosphorous-Based Catalysis for Morpholine Synthesis
The provided literature does not explicitly detail this compound being used as a catalyst for the synthesis of morpholine itself. However, phosphoric acid and phosphate-based materials are widely investigated as catalysts for various organic transformations, including dehydration and condensation reactions researchgate.net. The synergy between phosphate groups and Lewis acid sites, for example, has been shown to enhance selectivity in glucose dehydration to 5-hydroxymethylfurfural (B1680220) researchgate.net. If this compound were to be employed in morpholine synthesis, it would likely leverage the acidic properties of the phosphate moiety.
Organocatalytic Applications of Morpholine-Derived Species
Morpholine derivatives have emerged as effective organocatalysts. For example, N-alkyl-3,3'-bimorpholine derivatives have been identified as efficient organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins and vinyl sulfones, yielding 1,4-adducts with high yields and good to high stereoselectivity acs.org. These studies highlight the potential of morpholine-based structures in enantioselective catalysis, often involving mechanisms explained by acyclic synclinal models acs.org. While these examples involve morpholine derivatives, they underscore the catalytic capability inherent in the morpholine scaffold, which could potentially be extended to this compound or its modified forms.
Exploration of Reaction Mechanisms via Radical Intermediates
Research into reactive nitrogen species has provided insights into mechanisms involving morpholine and radical intermediates. Studies on the reaction of morpholine with peroxynitrite suggest that both nitration and nitrosation processes can be catalyzed by low levels of carbon dioxide, with excess CO2 affecting yields differently for nitration and nitrosation products researchgate.net. These data indicate that both reactions may proceed via free radical pathways. The morpholine radical (Mor•), formed from reactions involving carbonate and/or hydroxyl radicals, is proposed as a common precursor for N-nitromorpholine (Mor-NO2) and N-nitrosomorpholine (Mor-NO) researchgate.net. This suggests that morpholine can participate in radical-mediated transformations, a mechanism that could be relevant in catalytic cycles involving this compound.
Furthermore, in the context of reactions with nitrogen dioxide (N2O3), morpholine exhibits a significant rate constant researchgate.netresearchgate.net. While the specific role of this compound in such radical mechanisms is not explicitly detailed, the involvement of morpholine in reactions with reactive nitrogen species points to its potential participation in radical pathways.
Proton Transfer Mechanisms in Catalysis
Proton transfer is a fundamental process in many catalytic cycles. While specific studies detailing proton transfer mechanisms exclusively involving this compound are limited in the provided results, the acidic nature of the phosphate component suggests it could act as a proton donor. Phosphoric acid itself is a Brønsted acid catalyst, facilitating reactions through protonation researchgate.net. In catalytic cycles where this compound might be involved, the phosphate moiety could provide protons to activate substrates or intermediates, while the morpholine portion could act as a base or nucleophile, facilitating proton shuttling or stabilization of transition states. For instance, in some organocatalytic reactions involving amines, proton transfer is a key step in activating substrates or regenerating the catalyst researchgate.net.
Compound List
Morpholine
this compound
Trisguanidinate lanthanide complexes
N-alkyl-3,3'-bimorpholine derivatives
N-nitromorpholine
N-nitrosomorpholine
Advanced Research on Corrosion Inhibition Mechanisms by Morpholine Phosphate Systems
Investigation of Volatile Corrosion Inhibition (VCI) by Morpholine (B109124) Phosphate (B84403) Salts
The mechanism of volatile corrosion inhibitors (VCIs) involves the sublimation of the inhibitor compound, diffusion through the vapor phase, and subsequent adsorption onto a metal surface to form a protective film. mdpi.com This process is particularly effective for protecting complex or inaccessible metal surfaces within enclosed spaces.
Morpholine and its derivatives are a well-known class of VCIs due to their suitable volatility and effective film-forming properties. mdpi.comnbinno.com Research on various morpholine salts, such as morpholine carbonate and morpholine benzoate (B1203000), has demonstrated their efficacy as VCIs. mdpi.combohrium.com The general mechanism for these salts involves the compound volatilizing and then dissolving into the thin layer of moisture present on the metal surface. In this aqueous layer, the salt dissociates into the morpholinium cation (C₄H₉NH₂⁺) and its corresponding anion. mdpi.com The morpholinium cation primarily adsorbs onto cathodic sites of the corrosion cell, while the anion adsorbs onto anodic sites, thus stifling both electrochemical reactions and providing comprehensive corrosion protection. mdpi.com
While specific studies detailing the VCI performance and volatility characteristics of morpholine phosphate are not extensively available, its mechanism can be inferred from the behavior of other morpholine salts. It is hypothesized that this compound would function similarly, with the morpholine component providing the necessary volatility to transport the inhibitor to the metal surface. Upon arrival, it would dissolve and dissociate, allowing the morpholinium and phosphate ions to adsorb onto the metal, forming a protective barrier that inhibits corrosion. The effectiveness of this process would depend on the vapor pressure of the this compound salt itself, a parameter that requires further empirical investigation.
Adsorption Mechanisms on Metal Surfaces
The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal substrate, creating a stable barrier between the metal and the corrosive environment. For this compound, the adsorption process involves contributions from both the morpholinium cation and the phosphate anion.
Physical and Chemical Adsorption Models
The adsorption of inhibitor molecules onto a metal surface can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption involves electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface. In the case of this compound, the protonated amine group in the morpholinium cation and the negatively charged phosphate anion can be physically adsorbed onto surface sites of opposite charge.
Chemisorption involves the formation of coordinate covalent bonds between the inhibitor and the metal surface, resulting in a more robust and stable protective layer. The morpholine molecule contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on a steel surface, leading to the formation of strong coordinate bonds. mdpi.com Similarly, the oxygen atoms of the phosphate anion can also chemically bond with the metal surface, a process well-documented for phosphate-based inhibitors. mdpi.com
The specific adsorption behavior of this compound has not been detailed in the literature, but studies on related compounds provide insight. For instance, the adsorption of morpholine on mild steel in a phosphoric acid medium was found to obey the Temkin adsorption isotherm, which is characteristic of chemisorption on a heterogeneous surface. researchgate.net Phosphate adsorption on various substrates is often described by the Langmuir isotherm, which assumes monolayer coverage on a homogeneous surface, or by pseudo-second-order kinetic models, which can imply chemisorption. nih.govmdpi.com It is likely that the adsorption of this compound involves a combination of both physisorption and chemisorption, creating a complex and effective inhibitive film.
Formation of Protective Layers and Thin Films on Substrates
The adsorption of this compound ions onto the metal surface leads to the formation of a thin, passive protective film that acts as a barrier to corrosive species. Research has shown that in cooling water systems, a formulation containing this compound and zinc ions is highly effective, forming a protective film on the metal surface. researchgate.netcecri.res.in Analysis of this film suggests it is composed of zinc phosphate and/or zinc hydroxide. cecri.res.in
The mechanism involves the phosphate ions reacting with the metal ions (either from the substrate, like Fe²⁺, or added synergists like Zn²⁺) to precipitate an insoluble phosphate layer. Simultaneously, the morpholinium cations adsorb onto this layer or adjacent metal sites, enhancing the film's stability and hydrophobicity. This composite film effectively blocks the electrochemical reactions responsible for corrosion. Studies on phosphate-based inhibitors confirm the formation of stable, sparingly soluble films containing iron phosphate (FePO₄) and iron oxides/hydroxides like goethite (α-FeOOH) and maghemite (γ-Fe₂O₃), which significantly enhance corrosion resistance. mdpi.com
Electrochemical Studies and Characterization of Corrosion Inhibition Phenomena
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanisms. Studies on this compound systems have utilized these methods to determine performance.
Research conducted on the corrosion inhibition of mild steel in cooling water systems demonstrated that a combination of this compound (200 ppm) and zinc (25 ppm) acts as a "very good mixed inhibitor". mdpi.comresearchgate.netcecri.res.in A mixed inhibitor is one that reduces both the anodic (metal dissolution) and cathodic (oxygen reduction) reaction rates. This was established through electrochemical analyses which showed a significant reduction in the corrosion rate.
Weight-loss measurements, a complementary technique, for this system revealed a high inhibition efficiency, as detailed in the table below.
| Inhibitor System | Inhibition Efficiency (%) | Reference |
|---|---|---|
| This compound (200 ppm) + Zinc (25 ppm) | 96% | cecri.res.in |
While detailed electrochemical parameters like polarization resistance (Rₚ), corrosion current density (i_corr), and Tafel slopes for this compound alone are not available in the reviewed literature, the high efficiency of the combined system points to a strong synergistic interaction where the phosphate precipitates a protective layer and the morpholine cation stabilizes this film.
Influence of Structural Modifications on Inhibition Efficiency and Performance
The molecular structure of an organic inhibitor plays a critical role in its performance. Modifications to the structure can alter its electronic properties, solubility, size, and adsorption characteristics, thereby influencing its inhibition efficiency.
For morpholine-based inhibitors, research has focused on comparing different salt formulations rather than structural modifications of a single salt. For example, a comparative study of morpholine formate, acetate, propionate, benzoate, and carbonate found that the benzoate and carbonate salts provided significantly higher inhibition efficiency (>85%) for carbon steel. mdpi.com This superior performance was attributed to the higher content of nitrogen and oxygen atoms and the specific chemical nature of the anionic part, which facilitated stronger coordination with iron atoms on the steel surface. mdpi.com
While no specific studies were found on the structural modification of this compound itself, general principles of inhibitor design suggest that modifications could enhance its performance. For instance:
Introducing longer alkyl chains to the morpholine ring could increase the surface area covered by each molecule, potentially enhancing the barrier effect, although it might decrease solubility.
Adding other functional groups with heteroatoms (e.g., -SH, -CN) could provide additional active centers for chemisorption, leading to stronger bonding with the metal surface.
Modifying the phosphate group to a polyphosphate or a phosphonate (B1237965) could alter its reactivity and the morphology of the precipitated protective film.
Mechanisms of Flame Retardancy and Polymer Modification with Morpholine Phosphate
Condensed-Phase Flame Retardancy Mechanisms
In the condensed phase, morpholine (B109124) phosphate (B84403) primarily functions by promoting the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds that fuel the fire. ulster.ac.ukresearchgate.netnist.govcrepim.fr
Promotion of Char Formation and Carbonization Processes
Upon heating, morpholine phosphate decomposes to produce phosphoric acid and polyphosphoric acid. frontiersin.orgfrontiersin.org These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. ulster.ac.ukfrontiersin.org This process facilitates the formation of a stable, carbonaceous char. ulster.ac.ukfrontiersin.orgfrontiersin.orgresearchgate.net The presence of nitrogen in the morpholine ring is also believed to contribute to the formation of a more thermally stable and robust char structure. researchgate.net The resulting char layer is a poor conductor of heat and significantly reduces the rate of heat transfer to the unburned polymer, thereby slowing down further decomposition. nist.govcrepim.fr
Research has shown that polymers containing oxygen or nitrogen are particularly effective at char formation when combined with phosphorus-based flame retardants. researchgate.net The char itself is a cross-linked, porous solid composed of disordered polycyclic aromatic hydrocarbons that become more ordered as the temperature increases. researchgate.net
Interactive Table: Key Factors in Char Formation
| Factor | Description |
| Acid Catalysis | Decomposition of this compound yields phosphoric and polyphosphoric acids, which catalyze polymer dehydration and cross-linking. frontiersin.orgfrontiersin.org |
| Carbonization | The catalyzed reactions lead to the formation of a stable, carbon-rich char layer on the polymer surface. ulster.ac.ukfrontiersin.orgfrontiersin.orgresearchgate.net |
| Nitrogen Contribution | The nitrogen from the morpholine component enhances the thermal stability and integrity of the char. researchgate.net |
| Barrier Effect | The char layer insulates the underlying polymer, reducing heat transfer and the release of flammable volatiles. nist.govcrepim.fr |
Intumescence and Insulating Layer Formation
Intumescence is a specific type of charring process where the material swells significantly upon heating to form a thick, porous, and insulating foam-like char. crepim.frup.ac.za This process is a key mechanism for many phosphorus-nitrogen flame retardants. google.com While not all applications of this compound result in classic intumescence, the principles are related. The decomposition of this compound can release non-flammable gases, such as ammonia and water vapor. rsc.org These gases act as blowing agents, causing the forming char to expand and create a multicellular, insulating barrier. lew.ro
This expanded char layer is highly effective at:
Insulating the Substrate: The low thermal conductivity of the foamed char significantly reduces the heat feedback from the flame to the polymer. crepim.frup.ac.za
Limiting Fuel Supply: The char acts as a physical barrier, hindering the escape of flammable gases from the decomposing polymer. ulster.ac.uknist.gov
Restricting Oxygen Access: The layer also impedes the diffusion of oxygen from the air to the polymer surface, further stifling combustion. up.ac.za
Gas-Phase Flame Retardancy Mechanisms
In addition to its condensed-phase activity, this compound also exerts a flame-retardant effect in the gas phase, where the actual burning occurs. This involves interfering with the chemical chain reactions of combustion. nist.govnih.gov
Radical Scavenging Processes in the Gas Phase
During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagate the fire. ulster.ac.ukresearchgate.net Upon thermal decomposition, phosphorus-containing flame retardants like this compound can release volatile phosphorus-containing species, such as PO• radicals, into the gas phase. researchgate.netnih.govnih.gov These phosphorus-based radicals are highly effective at "scavenging" or quenching the H• and OH• radicals, converting them into less reactive species. ulster.ac.ukresearchgate.netnih.gov This interruption of the radical chain reactions inhibits the flame chemistry, leading to a reduction in heat generation and eventual flame extinction. nih.gov The efficiency of phosphorus in the gas phase is reported to be comparable to or even greater than that of hydrogen halides. nih.gov
Dilution of Combustible Gases
The thermal decomposition of this compound also releases non-combustible gases, including ammonia (NH₃), water vapor (H₂O), and nitrogen oxides. rsc.org These gases dilute the concentration of flammable gases and oxygen in the flame zone. rsc.orgnih.govmdpi.com This dilution effect lowers the fuel-to-air ratio, making the gas mixture less flammable and raising the ignition temperature. mdpi.com By reducing the concentration of fuel and oxidizer, the combustion process is slowed down and may be extinguished. nih.gov
Synergistic Effects in Phosphorus-Nitrogen Flame Retardant Systems
A key advantage of this compound is the inherent synergistic effect between phosphorus and nitrogen. acs.orgresearchgate.net This synergy means that the combined flame-retardant effect of phosphorus and nitrogen is greater than the sum of their individual effects. mdpi.comresearchgate.net
The phosphorus component is primarily active in the condensed phase, promoting char formation, while the nitrogen component contributes to both condensed-phase char stabilization and gas-phase flame inhibition through the release of inert gases. rsc.orgmdpi.com
Research Findings on P-N Synergy:
Enhanced Charring: The presence of nitrogen compounds can lead to the formation of a more stable and effective char layer. mdpi.com
Gas Phase Inhibition: Nitrogen-containing compounds decompose to release non-flammable gases that dilute the fuel/air mixture. rsc.orgresearchgate.net
Improved Thermal Stability: P-N systems often exhibit good thermal stability, which is crucial for processing and end-use applications. acs.orgresearchgate.net
This synergistic interaction makes phosphorus-nitrogen compounds like this compound highly efficient flame retardants, often allowing for lower loading levels compared to single-element systems. acs.org
Interactive Table: Summary of P-N Synergistic Mechanisms
| Phase | Mechanism | Role of Phosphorus | Role of Nitrogen |
| Condensed Phase | Char Formation & Stabilization | Acts as an acid catalyst to promote dehydration and cross-linking, forming a phosphoric char. frontiersin.orgfrontiersin.orgnih.gov | Contributes to a more thermally stable and robust char structure. researchgate.netmdpi.com |
| Gas Phase | Flame Inhibition & Dilution | Releases PO• radicals that scavenge H• and OH• radicals, interrupting combustion chain reactions. ulster.ac.ukresearchgate.netnih.govnih.gov | Decomposes to release inert gases (e.g., NH₃, N₂) that dilute flammable gases and oxygen. rsc.orgresearchgate.net |
Impact on Polymer Thermal Decomposition Pathways and Product Distribution
The incorporation of this compound into a polymer matrix fundamentally alters its behavior under thermal stress, primarily by redirecting the thermal decomposition pathways to favor the formation of a thermally stable char layer rather than flammable volatile compounds. This action is characteristic of phosphorus-based flame retardants, particularly those with a high level of oxygenation like phosphates, which predominantly operate through a condensed-phase mechanism. mdpi.commdpi.com
Upon heating, this compound is expected to decompose to produce phosphoric acid and subsequently polyphosphoric acid. mdpi.comnih.gov This acidic species acts as a potent catalyst in the degrading polymer. It accelerates dehydration, esterification, and cross-linking reactions within the polymer backbone. mdpi.comulster.ac.uk This process effectively transforms the linear or branched polymer chains into a three-dimensional, carbonaceous network, forming a protective char layer on the surface. mdpi.com
This char layer serves two critical functions in flame retardancy. Firstly, it acts as a physical barrier, insulating the underlying virgin polymer from the external heat flux of the flame, thereby slowing down its pyrolysis rate. mdpi.com Secondly, it impedes the diffusion of flammable volatile degradation products from the polymer to the flame and limits the access of oxygen to the polymer surface, further stifling the combustion cycle. psecommunity.org
Detailed Research Findings from Thermal Analysis
Thermogravimetric Analysis (TGA) is a key technique used to quantify the effect of flame retardants on polymer decomposition. researchgate.net While specific data for this compound is not extensively available, the typical impact of an effective phosphate-based flame retardant on a polymer like an epoxy resin is illustrated in the table below. The data shows a decrease in the initial decomposition temperature, indicating a catalytic effect, but a significant increase in the final char yield, demonstrating the promotion of condensed-phase charring.
Illustrative TGA Data for an Epoxy Resin Composite
| Material | Onset Decomposition Temp. (T5%, °C) | Temp. of Max. Decomposition Rate (Tmax, °C) | Char Yield at 700 °C (%) |
|---|---|---|---|
| Neat Epoxy Resin | 380 | 410 | 19.3 |
| Epoxy + 15% Phosphate FR | 365 | 425 | 35.8 |
This table presents illustrative data based on typical findings for phosphorus-based flame retardants in epoxy resins to demonstrate the expected effect of this compound. nih.gov
Cone calorimetry is another critical tool that measures the combustion behavior of materials under fire-like conditions, providing data on heat release rate (HRR), a key indicator of fire intensity. utwente.nlgovinfo.gov The addition of phosphate flame retardants typically leads to a significant reduction in the peak heat release rate (pHRR) and total heat release (THR), confirming the formation of an effective insulating char layer. researchgate.net
Illustrative Cone Calorimetry Data for a Polymer Composite
| Parameter | Neat Polymer | Polymer + 15% Phosphate FR | Change (%) |
|---|---|---|---|
| Time to Ignition (TTI, s) | 58 | 52 | -10.3% |
| Peak Heat Release Rate (pHRR, kW/m²) | 1150 | 510 | -55.7% |
| Total Heat Release (THR, MJ/m²) | 95 | 60 | -36.8% |
| Residue Yield (%) | 10 | 25 | +150% |
This table presents illustrative data based on typical findings for phosphorus-based flame retardants to demonstrate the expected effect of this compound. nih.govutwente.nlresearchgate.net
Alteration of Pyrolysis Product Distribution
The promotion of char formation directly impacts the distribution of pyrolysis products. By retaining a larger fraction of the carbon in the solid condensed phase, this compound significantly reduces the yield of flammable volatile organic compounds that would otherwise fuel the fire. psecommunity.org
Analysis of the gaseous decomposition products, often performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), reveals this shift. For a polymer that typically decomposes into flammable fragments like styrene monomers, dimers, and trimers, or various aldehydes and aromatic compounds, the presence of a phosphate flame retardant alters this distribution. ulster.ac.uk The catalytic action promotes pathways that lead to the formation of water and carbon dioxide, while the carbon is increasingly incorporated into the char structure.
While the primary action of phosphates is in the condensed phase, a minor gas-phase effect can also contribute to flame retardancy. ulster.ac.uk During the pyrolysis of the flame retardant, small, volatile phosphorus-containing radicals (such as PO₂· and PO·) can be released into the flame. rsc.org These radicals are highly efficient at scavenging the high-energy H· and OH· radicals that propagate the combustion reactions in the gas phase, thus inhibiting the flame chemically. psecommunity.org However, for phosphates, this gas-phase action is generally considered secondary to the dominant condensed-phase charring mechanism. mdpi.commdpi.com
Applications in Advanced Material Science and Polymer Chemistry with Morpholine Phosphate
Role in Ring-Opening Polymerization (ROP) of Cyclic Monomers
Cyclic monomers derived from amino acids, specifically morpholine-2,5-diones (MDs), are increasingly recognized for their utility in creating biodegradable polymers, often referred to as polydepsipeptides (PDPs) or poly(ester-amide)s (PEAs) researchgate.netmdpi.comupc.eduresearchgate.netresearchgate.net. These monomers combine ester and amide linkages, contributing to degradability, while the presence of amide groups can enhance thermal and mechanical properties through hydrogen bonding upc.eduresearchgate.net. Ring-opening polymerization (ROP) is the primary method for their transformation into high molecular weight polymers mdpi.comupc.eduresearchgate.netresearchgate.net.
Initiator and Catalyst Systems in Polymer Synthesis
The controlled ring-opening polymerization of morpholine-2,5-diones relies heavily on the choice of initiator and catalyst systems. Organocatalysts, particularly strong organic bases, have emerged as efficient catalysts for this process, often enabling polymerization under milder conditions compared to traditional metal catalysts researchgate.netresearchgate.netacs.orgrsc.org.
Organocatalysts: Systems involving strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed, often in combination with co-catalysts such as thioureas (TU) researchgate.netresearchgate.net. These binary systems have demonstrated high activity and control over the polymerization researchgate.netresearchgate.net. For instance, a DBU/TU catalytic system with benzyl (B1604629) alcohol as an initiator has been shown to effectively polymerize morpholine-2,5-diones, yielding well-defined PEAs researchgate.netresearchgate.net.
Metal-based Catalysts: While less emphasized in recent literature for MD ROP compared to organocatalysts, tin-based catalysts like Sn(IV) alkoxides have been reported to enable controlled molecular weight and low dispersity in the ROP of morpholine-2,5-diones .
Enzymatic Catalysts: Enzymes, such as lipases, offer an eco-friendly route for the ROP of morpholine-2,5-diones, often favoring regioselectivity upc.edu. However, they may exhibit lower reaction rates compared to chemical catalysts .
Control of Polymer Molecular Weight and Dispersity
Achieving control over polymer molecular weight (MW) and dispersity (Đ) is crucial for tailoring material properties. The choice of catalyst system and reaction conditions significantly influences these parameters.
DBU/TU Systems: The combination of DBU and thiourea (B124793) (TU) as a co-catalyst has proven effective in controlling the ROP of morpholine-2,5-diones. For example, studies have reported the synthesis of polymers with molecular weights ranging from 8.1 to 25.2 kg mol⁻¹ and narrow chain distributions (Đ = 1.13–1.18) in short reaction times (5-10 minutes) researchgate.net. Similarly, other DBU/TU systems have yielded PEAs with molecular weights between 11.2 and 12.7 kg mol⁻¹ and dispersities as low as 1.09–1.26 researchgate.net.
Other Organocatalytic Systems: The use of TBD as a catalyst for the ROP of alkyl-substituted morpholine-2,5-diones has also yielded well-defined polymers with controlled molecular weights and dispersities (Đ < 1.2) researchgate.net.
Sn(IV) Alkoxides: These catalysts can facilitate controlled polymerization, achieving molecular weights and low dispersities (Đ < 1.3) .
Table 1: Catalyst Systems and Properties in Morpholine-2,5-dione (B184730) ROP
| Monomer Type (Example) | Catalyst System | Initiator (Example) | Target MW (kg mol⁻¹) | Dispersity (Đ) | Reference |
| 3S-(isobutyl)morpholine-2,5-dione (MD) | DBU/Thiourea (TU) | Benzyl alcohol | 8.1–25.2 | 1.13–1.18 | researchgate.net |
| Alkyl-substituted MDs | TBD | N/A | 8.1–25.2 | < 1.2 | researchgate.net |
| Morpholine-2,5-diones | Sn(IV) alkoxides | N/A | N/A | < 1.3 | |
| Morpholine-2,5-diones | DBU/Thiourea (TU) | Benzyl alcohol | 11.2–12.7 | 1.09–1.26 | researchgate.net |
Morpholine (B109124) Phosphate (B84403) as a Modifier or Additive in Polymeric Systems
Phosphorus-containing compounds and polymers play a significant role as modifiers and additives in various polymeric systems, enhancing properties such as thermal stability, flame retardancy, and mechanical performance. Dimorpholinophosphinyl chloride (DMPC), a compound featuring both morpholine and phosphinyl groups, is noted for its utility in introducing phosphorus into polymer chains .
Influence on Material Properties and Performance
The incorporation of phosphorus functionalities can dramatically alter the properties of polymers.
Enhanced Thermal and Mechanical Properties: DMPC can be used in polymer chemistry to introduce phosphinyl groups, which can modify physical and chemical properties, leading to enhanced thermal stability and mechanical strength . Phosphorus-based polymers, in general, are known for their thermal stability and are utilized in applications requiring resistance to heat or chemical degradation mdpi.commdpi.comresearchgate.net.
Flame Retardancy: Phosphorus compounds are widely recognized for their flame-retardant capabilities, acting in both vapor and condensed phases to improve the fire safety of materials like plastics and textiles researchgate.netspecialchem.com.
Biodegradability and Functionalization: Polymers derived from morpholine-2,5-diones, such as poly(ester-amide)s, inherently possess degradable ester and amide linkages mdpi.comupc.eduresearchgate.net. Furthermore, these polymers can be functionalized by using morpholine-2,5-dione monomers derived from amino acids with pendant functional groups (e.g., hydroxyl, carboxyl, thiol), allowing for tailored properties for specific applications, including biomedical uses mdpi.com.
Table 2: Examples of Phosphorus-Containing Compounds/Polymers in Material Science
| Compound/Polymer Type | Role/Application | Property Enhancement/Modification | Reference |
| Dimorpholinophosphinyl chloride (DMPC) | Monomer/Reagent in Polymer Synthesis | Introduces phosphinyl groups, enhances thermal stability/mechanical strength | |
| Phosphorus-based polymers | Flame Retardants | Improves fire safety (vapor and condensed phase action) | researchgate.netspecialchem.com |
| Phosphorus-based polymers | Scale and Corrosion Inhibitors (Oilfield applications) | High calcium tolerance, thermal stability, wider pH tolerance | mdpi.comresearchgate.net |
| Polymers with built-in phosphorus structures | Additives in Polymers (e.g., epoxy resins, polyesters) | Flame retardancy, thermal stability | researchgate.net |
| Main-chain Phosphorus-Containing Polymers | Biomedical applications, responsive materials | Tunable degradation profile, stimuli-responsive behavior | mdpi.com |
Preparation of Functional Poly(ester-amide)s and Related Copolymers
The synthesis of functional poly(ester-amide)s (PEAs) and related copolymers is significantly advanced by the ROP of morpholine-2,5-dione derivatives. These cyclic monomers, often synthesized from amino acids, can carry pendant functional groups that are preserved during polymerization, leading to polymers with inherent chemical handles for further modification or specific functionalities.
Functional Monomer Synthesis: Morpholine-2,5-diones can be synthesized from α-amino acids such as L-aspartic acid, L-glutamic acid, L-lysine, L-serine, and L-cysteine. This allows for the introduction of pendant carboxylic acid, amine, hydroxyl, and thiol groups into the resulting polymer backbone mdpi.com. These functional groups can be protected during polymerization and deprotected afterward, or they can be utilized directly in copolymerization strategies.
Copolymerization: Morpholine-2,5-diones can be copolymerized with other cyclic monomers, such as lactide (LA), to create materials with tunable compositions and properties researchgate.netresearchgate.net. For example, copolymerization of a morpholine-2,5-dione with lactide using a DBU/TU catalyst system has yielded PEAs with varying compositions and controlled molecular weights researchgate.netresearchgate.net.
Properties of PEAs: PEAs derived from morpholine-2,5-diones are generally amorphous and exhibit good thermal stability, with decomposition temperatures (Td,5%) often in the range of 267–292 °C researchgate.netresearchgate.net. The presence of amide groups contributes to strong intermolecular hydrogen bonding, which can enhance mechanical properties compared to purely aliphatic polyesters upc.eduresearchgate.net. Their ester and amide linkages also confer biodegradability mdpi.comupc.eduresearchgate.net.
Table 3: Functional PEAs from Morpholine-2,5-dione ROP
| Monomer Derived From | Pendant Functional Group | Polymer Type | Key Properties | Reference |
| L-Aspartic Acid | Carboxylic acid | Functionalized Poly(ester-amide) | Potential for further modification, tunable hydrophilicity/degradability | mdpi.com |
| L-Serine | Hydroxyl | Functionalized Poly(ester-amide) | Potential for conjugation, drug delivery applications | mdpi.com |
| L-Lysine | Amine | Functionalized Poly(ester-amide) | Potential for crosslinking, charge introduction, drug delivery | mdpi.com |
| L-Phenylalanine | Phenyl group | Polydepsipeptide | Similar structure to PLGA, potential for biomedical applications | researchgate.net |
| Glycine | None | Poly(ester-amide) / Polydepsipeptide | Base structure for PEA synthesis | researchgate.net |
| Valine | Isopropyl group | Poly(ester-amide) / Polydepsipeptide | Base structure for PEA synthesis | researchgate.net |
| Leucine | Isobutyl group | Poly(ester-amide) / Polydepsipeptide | Base structure for PEA synthesis | researchgate.net |
Compound Name List:
Morpholine
Phosphoric acid
Morpholine phosphate
Morpholine-2,5-dione (MD)
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Thiourea (TU)
Benzyl alcohol
Sn(IV) alkoxides
Lipases
Dimorpholinophosphinyl chloride (DMPC)
Poly(ester-amide) (PEA)
Polydepsipeptide (PDP)
Lactide (LA)
L-Aspartic acid
L-Glutamic acid
L-Lysine
L-Serine
L-Cysteine
L-Phenylalanine
Glycine
Valine
Leucine
Environmental Research and Remediation Strategies Involving Morpholine and Phosphate
Degradation Pathways of Morpholine (B109124) and its Environmental Fate
Morpholine is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor, a chemical intermediate, and a solvent. inchem.orgwikipedia.org Its high water solubility means it can be released into the environment through industrial effluents, where it can move with soil moisture and running water. researchgate.netnih.gov While morpholine itself is not considered a primary health concern, its transformation in the environment, particularly its nitrosation to form the carcinogen N-nitrosomorpholine (NMOR), has prompted significant research into its environmental fate and degradation. researchgate.netresearchgate.netethz.ch
Initially thought to be resistant to biodegradation, morpholine is now known to be degradable by various microorganisms. researchgate.netuni-pannon.hu Bioremediation, which utilizes microbes to break down contaminants into harmless substances, is a key strategy for removing morpholine from industrial wastewater and contaminated environments. researchgate.netresearchgate.net
Several bacterial strains capable of using morpholine as a sole source of carbon, nitrogen, and energy have been isolated, primarily from contaminated soils and activated sludge. nih.govresearchgate.net The genus Mycobacterium is the most prominent group of morpholine-degrading bacteria, though other genera like Pseudomonas and Arthrobacter have also been identified. nih.govresearchgate.netuni-pannon.hu These microbes possess inducible enzymes that initiate the breakdown of the morpholine ring. researchgate.net The degradation process is generally slow, which can be a challenge for biotechnological applications. researchgate.net However, studies have shown that immobilizing bacterial cells, for instance in sodium alginate, can enhance the degradation rate compared to free cells. researchgate.net
The biodegradation of morpholine typically begins with the cleavage of the heterocyclic ring, a reaction catalyzed by a monooxygenase enzyme. ethz.chmtak.hu Specifically, research has identified the involvement of a soluble cytochrome P-450 enzyme in several Mycobacterium strains. nih.govethz.chnih.gov This enzyme attacks a C-N bond in the morpholine ring. nih.gov The pathway proceeds through several intermediate compounds. Using techniques like 1H-Nuclear Magnetic Resonance (1H-NMR), researchers have identified key metabolites in the degradation pathway. nih.gov
The primary identified pathway involves the following steps:
Morpholine is hydroxylated, leading to the opening of the ring.
This forms an intermediate, 2-(2-aminoethoxy)acetate (B1259841). nih.govnih.gov
This intermediate is further broken down into glycolate (B3277807) (glycolic acid) and ethanolamine (B43304). nih.govmtak.hu
Ultimately, the compound is mineralized, with the excess nitrogen being released as ammonia. researchgate.net
A hypothetical pathway for morpholine degradation by Mycobacterium sp. strain RP1 starts with the cleavage of the C-N bond to form 2-(2-aminoethoxy)acetate, which is then degraded to glycolic acid. nih.gov Another proposed route involves the formation of diglycolic acid. uni-pannon.hu
| Microorganism | Key Findings | Reference |
|---|---|---|
| Mycobacterium sp. (Strain RP1) | Utilizes morpholine as the sole source of carbon, nitrogen, and energy. Degradation involves a soluble cytochrome P-450 enzyme. Intermediates identified include 2-(2-aminoethoxy)acetate and glycolate. | nih.gov |
| Mycobacterium aurum (Strain MO1) | Capable of degrading morpholine, thiomorpholine, and piperidine. The degradation pathway is similar to other Mycobacterium strains, involving C-N bond cleavage initiated by cytochrome P450. | nih.gov |
| Mycobacterium chelonae | Degrades morpholine via pathways involving ethanolamine or glycolate. | mtak.hu |
| Pseudomonas sp. | Reported to utilize morpholine as a nitrogen source. | researchgate.net |
| Halobacillus blutaparonensis | A novel isolate found to utilize the diglycolic acid route for morpholine degradation. | uni-pannon.hu |
In the environment, morpholine's secondary amine structure makes it susceptible to chemical transformation, most notably N-nitrosation. nih.gov This reaction occurs under normal environmental conditions and leads to the formation of N-nitrosomorpholine (NMOR), a well-documented carcinogen. researchgate.netresearchgate.netethz.ch The nitrosation can be catalyzed by bacteria in the presence of nitrites or nitrates at a neutral pH. nih.gov Due to its high water solubility, morpholine does not tend to adsorb to sediment or organic matter, allowing it to persist in aqueous environments where such transformations can occur. nih.gov The potential for NMOR formation is a primary driver for the development of effective remediation strategies to remove morpholine from industrial effluents before they are discharged into the environment. researchgate.netresearchgate.net
Strategies for Phosphate (B84403) Capture and Release in Aqueous Systems
Excess phosphate in aqueous environments is a major cause of eutrophication, leading to algal blooms and a decline in water quality. ohsu.edu This has spurred the development of synthetic receptors capable of selectively binding and removing phosphate anions from water. A significant challenge in this field is the high hydration energy of the phosphate anion (PO₄³⁻), which makes its capture in water exceptionally difficult. nih.govnih.gov
To overcome the challenge of binding highly hydrated anions like phosphate, researchers are designing sophisticated synthetic receptors. nih.govresearchgate.net For these receptors to be effective in environmental applications, they must be soluble in water. One successful strategy involves incorporating hydrophilic groups, such as morpholine and polyethylene (B3416737) glycol, into the receptor's structure. nih.govresearchgate.net
Recent research has focused on charge-neutral tripodal hexaurea receptors. nih.govresearcher.life These molecules are designed to create a binding cavity that can envelop the phosphate anion, forming multiple hydrogen bonds. researchgate.net The inclusion of morpholine groups at the periphery of these large molecules enhances their water solubility, allowing them to function effectively in completely aqueous solutions. nih.govresearchgate.net
One study detailed the synthesis of four such receptors (L¹–L⁴), which were equipped with morpholine and polyethylene glycol terminals. nih.gov These receptors were found to bind the PO₄³⁻ anion in a 1:1 ratio in 100% water solutions. nih.gov The binding is achieved through the formation of hydrogen bonds between the urea (B33335) groups of the receptor and the oxygen atoms of the phosphate anion. researchgate.net The receptor L¹ demonstrated the highest binding constant at 1.2×10³ M⁻¹. nih.gov This work represents a significant advance, as these were the first neutral anion ligands reported to bind phosphate in a fully aqueous environment. nih.govresearcher.life
| Receptor | Key Structural Features | Binding Constant (K) for PO₄³⁻ in Water | Reference |
|---|---|---|---|
| L¹ | Charge-neutral tripodal hexaurea with morpholine and polyethylene glycol terminals | 1.2 x 10³ M⁻¹ | nih.gov |
| L² | Charge-neutral tripodal hexaurea with morpholine and polyethylene glycol terminals | Data not specified | nih.gov |
| L³ | Charge-neutral tripodal hexaurea with morpholine and polyethylene glycol terminals | Data not specified | nih.gov |
| L⁴ | Charge-neutral tripodal hexaurea with morpholine and polyethylene glycol terminals | Data not specified | nih.gov |
A key feature for an effective environmental remediation system is the ability to not only capture a contaminant but also to release it in a controlled manner for disposal or recycling. The anion receptors incorporating morpholine moieties can be designed to operate via a pH-triggered mechanism, mimicking native phosphate-binding proteins. nih.govresearchgate.net
This "capture and release" capability is based on the pH-dependent protonation states of the phosphate anion and potentially the receptor itself. nih.govmdpi.com For instance, a receptor can be designed to bind the trivalent phosphate anion (PO₄³⁻) strongly under basic aqueous conditions. researchgate.net After the phosphate is captured, the pH of the solution can be lowered. In an acidic solution, the phosphate anion becomes protonated to H₂PO₄⁻. researchgate.net This change in the guest anion's charge and shape weakens its interaction with the receptor, leading to its release. researchgate.netmdpi.com
This pH-swing mechanism allows for a cycle of phosphate removal and receptor regeneration. researchgate.net A receptor could be used to extract phosphate from contaminated water at a certain pH, and then the phosphate could be released into a separate solution by changing the pH, making the receptor ready for reuse. nih.govresearchgate.net This approach is a promising strategy for developing robust and reusable systems for phosphate remediation in environmental and industrial contexts. nih.govresearchgate.net
Advanced Analytical Methodologies for Morpholine Phosphate Research
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For Morpholine (B109124) Phosphate (B84403), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable, each offering distinct advantages for the analysis of the morpholine cation and its related compounds.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Morpholine Phosphate. The development of an effective HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the analysis of the morpholine moiety, which lacks a strong chromophore, derivatization is often employed to enhance its detectability by UV-Vis or fluorescence detectors. A common derivatizing agent is 1-Naphthyl isothiocyanate (NIT), which reacts with morpholine to form a stable thiourea (B124793) derivative with strong UV absorbance. researchgate.net An exemplary HPLC method for a derivatized morpholine compound is detailed below.
Table 1: Exemplary HPLC Method Parameters for Derivatized Morpholine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 220 nm |
| Injection Volume | 20 µL |
| Derivatizing Agent | 1-Naphthyl isothiocyanate (NIT) |
The phosphate anion, on the other hand, can be analyzed using ion-pair reversed-phase HPLC. This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, to the mobile phase. nih.gov The ion-pairing agent forms a neutral complex with the phosphate ion, allowing for its retention and separation on a non-polar stationary phase like C18. nih.gov Indirect UV detection can be utilized by adding a UV-absorbing ionic chromophore, such as potassium hydrogen phthalate, to the mobile phase. nih.gov
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) combined with an Evaporative Light Scattering Detector (ELSD) can be employed for the simultaneous analysis of both cations and anions. lcms.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes like the phosphate ion. lcms.cz
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile, GC-MS is an excellent method for the determination of morpholine and its volatile related compounds, often following a derivatization step to increase volatility and improve chromatographic performance.
A widely used derivatization strategy for morpholine involves its reaction with sodium nitrite (B80452) under acidic conditions to form the volatile and stable N-nitrosomorpholine. helixchrom.com This derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragment ions.
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Morpholine
| Parameter | Condition |
| Column | TM-1701 (14% cyanopropylphenyl-86% dimethyl polysiloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 50°C, ramp to 250°C |
| Mass Spectrometer | Electron Impact (EI) ionization |
| Derivatizing Agent | Sodium nitrite |
This method is particularly useful for identifying and quantifying trace levels of morpholine or related volatile impurities in the this compound sample.
Derivatization Strategies for Enhanced Analytical Detection and Specificity
As previously mentioned, derivatization is a key strategy to overcome the inherent low detectability of morpholine. The choice of derivatizing agent is critical and depends on the analytical technique being employed.
For HPLC-UV analysis, derivatization with reagents that introduce a chromophore is essential. Besides 1-Naphthyl isothiocyanate, other reagents such as dansyl chloride and dinitrofluorobenzene (DNFB) can be used. scielo.brchromatographyonline.com Salicylaldehyde has also been shown to be an effective derivatizing agent for primary amines, offering high sensitivity for UV detection. chromatographyonline.com
For GC-MS analysis, the goal of derivatization is to increase the volatility and thermal stability of the analyte. The formation of N-nitrosomorpholine is a prime example of such a strategy. helixchrom.com This not only facilitates the analysis by GC but also provides a derivative with a characteristic mass spectrum, enhancing the specificity of the method.
Validation of Analytical Methods for Research Purity and Reaction Monitoring
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. For this compound research, validated methods are essential for accurately determining the purity of synthesized batches and for monitoring the progress of chemical reactions. The validation process typically assesses several key parameters.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from impurity peaks. |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples typically between 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, temperature, etc. |
For example, a validated HPLC method for a derivatized amine demonstrated a linearity range with a squared correlation coefficient of 0.9995, and limits of detection and quantification of 0.1000 µg/mL and 0.3001 µg/mL, respectively. thermofisher.com In another study, recovery rates for spiked samples ranged from 97.9% to 100.4%, with a precision value of 0.79% relative standard deviation. thermofisher.com Similarly, a GC-MS method for derivatized morpholine showed a linearity range of 10–500 μg·L−1 with a good correlation, and LOD and LOQ values of 7.3 μg·L−1 and 24.4 μg·L−1, respectively. helixchrom.com The spiked recovery rate for this GC-MS method ranged from 94.3% to 109.0%. helixchrom.com
By rigorously validating the analytical methodologies, researchers can have a high degree of confidence in the quality and reliability of the data generated during the study of this compound.
Q & A
Q. What safety protocols are essential when handling morpholine phosphate in laboratory settings?
Researchers must use chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection. Ensure adequate ventilation and access to emergency eyewash stations. Contaminated clothing should be washed before reuse, and exposure limits (e.g., OSHA PEL: 20 ppm) must be adhered to .
Q. How can researchers confirm the structural integrity of this compound in experimental setups?
Use X-ray crystallography or NMR to verify equatorial orientation of substituents (base, C5′, 3′-phosphate) in the morpholine chair conformation. Computational modeling with tools like UCSF Chimera and energy minimization using Amber14 force field can validate structural stability .
Q. What methodological considerations guide the selection between morpholine-based buffers (e.g., MOPS) and phosphate buffers in biological assays?
Morpholine buffers (e.g., MOPS) show lower protein aggregation compared to phosphate buffers. For example, humanized antibodies exhibited 30% less aggregation in MOPS vs. phosphate. Prioritize morpholine derivatives for sensitive protein studies .
Q. What are the recommended methods for quantifying phosphate content in this compound compounds?
Employ a colorimetric assay using 1,2,4-aminonaphtholsulfonic acid. Prepare a standard curve with monobasic potassium phosphate (0.11 mg/mL) and measure absorbance at 650 nm. This method achieves ±2% accuracy in phosphate quantification .
Advanced Research Questions
Q. How can contradictions in nitrosation reaction data involving this compound be methodologically resolved?
Conflicting yields of N-nitrosomorpholine may arise from phosphate concentration variations. Phosphate scavenges nitrosating agents (e.g., N₂O₃), reducing nitrosamine formation by up to 50% at 10 mM phosphate. Use mass spectrometry (ESI-MS) to track transient intermediates and validate reaction pathways .
Q. What computational strategies optimize the modeling of this compound interactions in nucleotide backbones?
Simulate B-form DNA integration using Amber14 with steepest descent/conjugate gradient minimization. Monitor backbone angles (e.g., sc⁻ to sc+ flip in 5′-ribonucleotides) and energy convergence (<0.01 kcal/mol·Å) to ensure structural fidelity .
Q. How does phosphate buffer concentration influence the metabolic stability of morpholine derivatives in physiological studies?
In PBS (pH 7.4), morpholine derivatives like 4-(2-chlorobenzyl)morpholine exhibit solubility >180 μM. Use shake-flask incubation (24 hrs, RT) to assess metabolic stability. Higher phosphate concentrations (>50 mM) may reduce CYP2A13 binding affinity by 20% due to ionic competition .
Q. What experimental approaches assess the carcinogenic potential of this compound in long-term toxicological studies?
Follow IARC Group 3 guidelines: conduct 24-month rodent bioassays (oral/dermal exposure) and in vitro mutagenicity tests (Ames assay). No carcinogenic evidence exists in humans, but monitor urinary metabolites (e.g., N-nitrosomorpholine) via HPLC with derivatization .
Q. What methodologies are employed to study the interactions of this compound with trivalent metal ions in solution?
Use UV-Vis spectroscopy and conductometric titrations to assess chelation with Cr³⁺/Fe³⁺. Phosphate competes with morpholine for metal binding, reducing complex stability by 40% at equimolar concentrations. Buffer selection (e.g., MES vs. phosphate) critically impacts metal ion availability .
Q. How can mass spectrometry elucidate reaction pathways in this compound-mediated S-nitrosylation processes?
Apply ESI-MS to detect transient glutathione conjugates (e.g., m/z 615.2) in GSNO/GSH systems. Isotopic labeling (¹⁵N) confirms NO release, while phosphate (>5 mM) inhibits N-nitrosomorpholine formation by 35% via N₂O₃ scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
